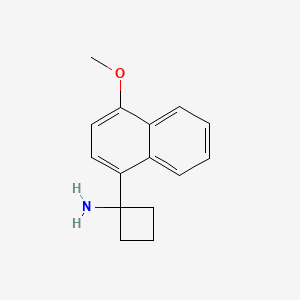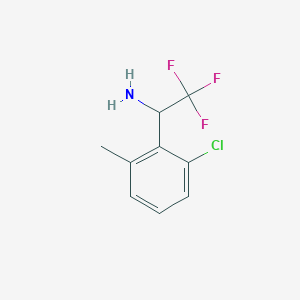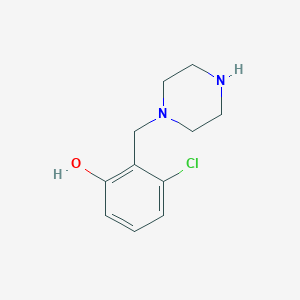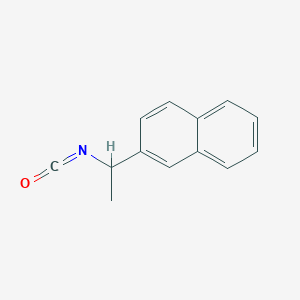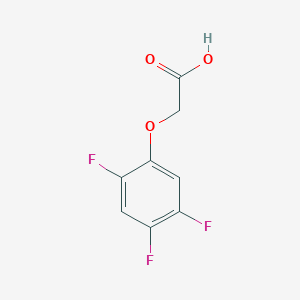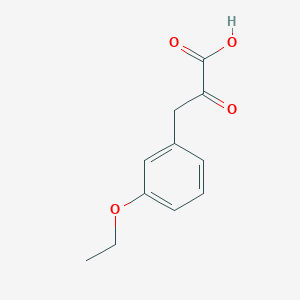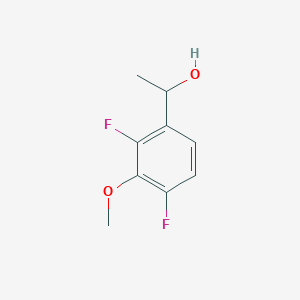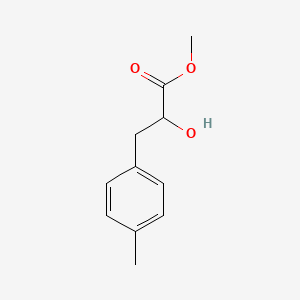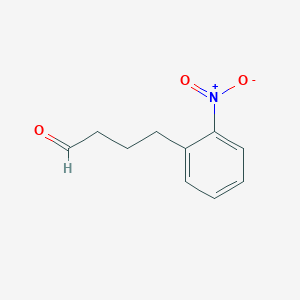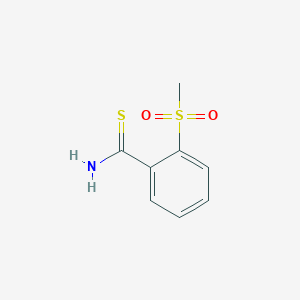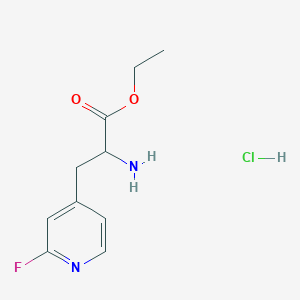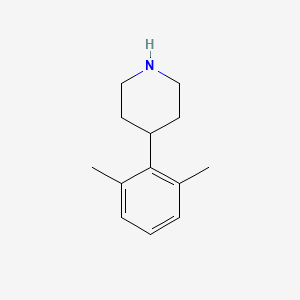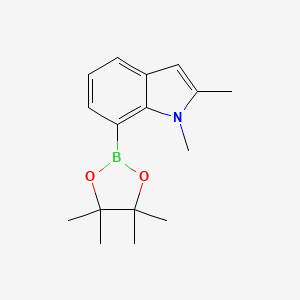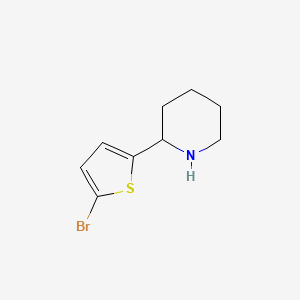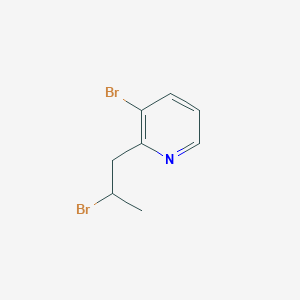
3-Bromo-2-(2-bromopropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(2-bromopropyl)pyridine: is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of two bromine atoms attached to a pyridine ring and a propyl group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2-bromopropyl)pyridine typically involves the bromination of 2-(2-propyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-(2-bromopropyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(2-propyl)pyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The primary product is 2-(2-propyl)pyridine.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-(2-bromopropyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its brominated structure can be modified to create derivatives with enhanced biological activity.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(2-bromopropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
3-Bromopyridine: A simpler analog with a single bromine atom on the pyridine ring.
2-Bromopyridine: Another analog with the bromine atom at the 2-position of the pyridine ring.
3-Chloropyridine: A chlorinated analog with similar reactivity but different electronic properties.
Uniqueness: 3-Bromo-2-(2-bromopropyl)pyridine is unique due to the presence of two bromine atoms and a propyl group, which confer distinct reactivity and steric properties
Propiedades
Fórmula molecular |
C8H9Br2N |
|---|---|
Peso molecular |
278.97 g/mol |
Nombre IUPAC |
3-bromo-2-(2-bromopropyl)pyridine |
InChI |
InChI=1S/C8H9Br2N/c1-6(9)5-8-7(10)3-2-4-11-8/h2-4,6H,5H2,1H3 |
Clave InChI |
GIXUCWPTWDSYTE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=CC=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


